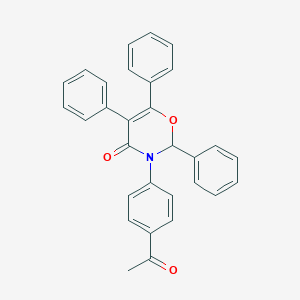
3-(4-acetylphenyl)-2,5,6-triphenyl-2,3-dihydro-4H-1,3-oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-acetylphenyl)-2,5,6-triphenyl-2,3-dihydro-4H-1,3-oxazin-4-one is a complex organic compound that belongs to the class of oxazines. Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring. This compound is characterized by its multiple phenyl groups and an acetyl-substituted phenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-acetylphenyl)-2,5,6-triphenyl-2,3-dihydro-4H-1,3-oxazin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Oxazine Ring: This can be achieved through the cyclization of appropriate precursors, such as phenyl-substituted amines and aldehydes, under acidic or basic conditions.
Introduction of Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Acetylation: The acetyl group can be added using acetyl chloride or acetic anhydride in the presence of a catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using specific catalysts to enhance reaction rates.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-acetylphenyl)-2,5,6-triphenyl-2,3-dihydro-4H-1,3-oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-acetylphenyl)-2,5,6-triphenyl-2,3-dihydro-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,5,6-Triphenyl-2,3-dihydro-4H-1,3-oxazine-4-one: Lacks the acetyl group.
3-(4-Acetylphenyl)-2,3-dihydro-4H-1,3-oxazine-4-one: Lacks the triphenyl substitution.
Uniqueness
The presence of both triphenyl and acetylphenyl groups in 3-(4-acetylphenyl)-2,5,6-triphenyl-2,3-dihydro-4H-1,3-oxazin-4-one imparts unique chemical properties, such as increased stability and specific reactivity patterns, distinguishing it from similar compounds.
Properties
Molecular Formula |
C30H23NO3 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
3-(4-acetylphenyl)-2,5,6-triphenyl-2H-1,3-oxazin-4-one |
InChI |
InChI=1S/C30H23NO3/c1-21(32)22-17-19-26(20-18-22)31-29(33)27(23-11-5-2-6-12-23)28(24-13-7-3-8-14-24)34-30(31)25-15-9-4-10-16-25/h2-20,30H,1H3 |
InChI Key |
MZFOUAQJNBRGEQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)N2C(OC(=C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(OC(=C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















